2-Isopentyl-5-methylphenol

Description

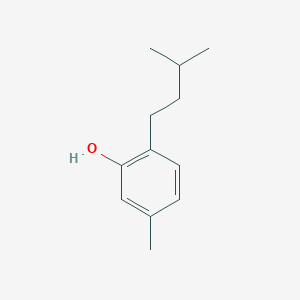

Structure

3D Structure

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

5-methyl-2-(3-methylbutyl)phenol |

InChI |

InChI=1S/C12H18O/c1-9(2)4-6-11-7-5-10(3)8-12(11)13/h5,7-9,13H,4,6H2,1-3H3 |

InChI Key |

PUBCBOAHKFJLIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(C)C)O |

Origin of Product |

United States |

Theoretical and Computational Chemistry Studies of Phenolic Structures

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of phenolic structures. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular attributes. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to achieve a balance between accuracy and computational cost. afit.eduresearchgate.net

While specific computational studies on 2-isopentyl-5-methylphenol are not widely published, extensive research on its close isomer, 5-methyl-2-isopropylphenol (thymol), provides a strong basis for understanding its properties. researchgate.netresearchgate.net For thymol (B1683141), calculations using the DFT/B3LYP/6-311G(d,p) level of theory have been employed to optimize the molecular geometry and determine vibrational frequencies. researchgate.netnih.gov

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. nih.gov The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

In a theoretical study of thymol, the HOMO and LUMO energies were calculated, providing insight into its electronic behavior. researchgate.netresearchgate.net The HOMO is typically localized on the phenolic ring and the oxygen atom, indicating this is the primary site for electrophilic attack and oxidation. The LUMO is generally distributed across the aromatic ring. The isopentyl group in this compound, being a slightly larger electron-donating alkyl group than the isopropyl group in thymol, would be expected to have a similar, perhaps slightly more pronounced, effect on the electronic structure.

Table 1: Calculated Molecular Properties for 5-methyl-2-isopropylphenol (Thymol) via DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -0.225 Hartree | Indicates electron-donating capability and susceptibility to oxidation. |

| LUMO Energy | -0.015 Hartree | Relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 0.210 Hartree | Reflects chemical reactivity and stability. researchgate.net |

Note: Data presented is for the isomer 5-methyl-2-isopropylphenol (thymol) as a representative example. researchgate.netresearchgate.net

The acidity of the phenolic hydroxyl (-OH) group is one of its most important chemical properties. ncert.nic.in Computational methods can predict the pKa value, which quantifies this acidity. The acidity is governed by the stability of the phenoxide ion formed upon deprotonation. khanacademy.org Electron-withdrawing groups on the aromatic ring stabilize the phenoxide ion through resonance or inductive effects, increasing acidity (lowering pKa). Conversely, electron-donating groups, such as the methyl and isopentyl groups in this compound, destabilize the phenoxide ion by increasing electron density on the ring, thereby decreasing acidity (raising pKa). afit.eduncert.nic.in

Quantum chemical calculations can model this effect by computing the partial atomic charges on the atoms. For instance, the charge on the phenolic oxygen and the polarity of the O-H bond are excellent descriptors of acidity. afit.edu In this compound, both the methyl and isopentyl groups are electron-donating, which is expected to make it a weaker acid than unsubstituted phenol (B47542). Comparing it to thymol, the larger isopentyl group may have a slightly stronger electron-donating effect, potentially making this compound marginally less acidic. Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical potential, hardness, and electrophilicity index, can also be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov For phenolic compounds, QSAR models are widely used to predict activities such as antioxidant capacity, toxicity, or environmental fate. nih.govresearchgate.net

The development of a QSAR model involves several key steps. First, a dataset of compounds with known activities (e.g., IC50 values for enzyme inhibition or LC50 values for toxicity) is collected. For each compound, a set of numerical parameters known as molecular descriptors, which encode structural, physicochemical, or electronic features, is calculated. ucsb.edu Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov

For alkylphenols, QSAR models have been successfully developed to predict properties like biodegradability and water quality indices. nih.gov These models can be used to screen new or untested compounds like this compound for potential biological effects or environmental impact, reducing the need for extensive experimental testing.

The heart of any QSAR model is the set of molecular descriptors used. ucsb.edu These descriptors can be categorized into several classes:

Constitutional (1D): Based on the molecular formula, such as molecular weight and atom counts. ucsb.edu

Topological (2D): Describe the atomic connectivity in the molecule, such as connectivity indices and shape indices. researchgate.net

Geometrical (3D): Based on the 3D structure of the molecule, including molecular surface area and volume.

Physicochemical: Properties like the octanol-water partition coefficient (logP), which describes lipophilicity, and molar refractivity. unair.ac.id

Electronic: Quantum chemical descriptors like HOMO/LUMO energies, dipole moment, and partial atomic charges. researchgate.net

Given the large number of possible descriptors, feature selection algorithms (e.g., Genetic Algorithms) are often employed to identify the most relevant subset of descriptors that produce the most robust and predictive QSAR model. nih.gov For a molecule like this compound, key descriptors would likely include logP (due to the large alkyl group), steric parameters, and electronic descriptors related to the phenolic ring.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Phenolic Compounds

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Physicochemical | logP (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity, membrane permeability. |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. researchgate.net |

| Electronic | Dipole Moment | Molecular polarity. |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and compactness. |

| Geometrical | Solvent Accessible Surface Area (SASA) | Molecular size and shape, interaction potential. |

Molecular Dynamics Simulations of Phenol-System Interactions

While quantum mechanics is excellent for studying the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of dynamic processes. acs.org

For this compound, MD simulations could be employed to study its behavior in various environments. For example, a simulation could model how the molecule interacts with and partitions into a biological membrane. nih.gov Due to its lipophilic nature, conferred by the isopentyl and methyl groups, it is expected to readily embed within the hydrophobic core of a lipid bilayer. MD simulations can reveal its preferred orientation, depth of insertion, and effect on membrane properties such as fluidity.

Furthermore, MD simulations are a key tool for studying protein-ligand interactions. nih.govyoutube.com If this compound were to bind to a protein target, MD simulations could be used to explore the stability of the binding pose, the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex, and the conformational changes that may occur in the protein upon binding. nih.gov These simulations provide insights into the molecular basis of the compound's biological activity that are inaccessible by static methods alone.

Environmental Distribution, Transformation, and Ecological Interactions of Phenolic Compounds

Environmental Occurrence and Sources of Alkylphenols

Alkylphenols are widespread environmental contaminants, detected in various environmental compartments across the globe. nih.gov Their presence is commonly reported in surface waters such as rivers and estuaries, as well as in sediments, sewage sludge, and even in the atmosphere. nih.govpanda.org Due to their chemical properties, particularly their hydrophobicity, alkylphenols have a tendency to partition from water into sediment, leading to their accumulation in benthic environments. nih.govpanda.org This is especially true under anaerobic conditions, where their persistence is enhanced. panda.org

For instance, studies in the US have found levels of nonylphenol (a well-studied alkylphenol) in air ranging from 0.01 to 81 ng/m³. nih.gov In aquatic systems, concentrations of alkylphenol metabolites in treated wastewater effluents have been reported to be between < 0.1 to 369 µg/l in the US, 6 to 343 µg/l in Spain, and up to 330 µg/l in the UK. nih.gov The high partition coefficients of these compounds are reflected in their sediment concentrations, which have been recorded from < 0.1 to 13,700 µg/kg in the US. nih.gov The application of sewage sludge to agricultural land is a significant pathway for the introduction of alkylphenols into the terrestrial environment. panda.org

Table 1: Environmental Concentrations of Selected Alkylphenol Metabolites

| Environmental Compartment | Region | Compound | Concentration Range |

| Air | US | Nonylphenol | 0.01 - 81 ng/m³ nih.gov |

| Treated Wastewater Effluent | US | APE Metabolites | < 0.1 - 369 µg/l nih.gov |

| Treated Wastewater Effluent | Spain | APE Metabolites | 6 - 343 µg/l nih.gov |

| Treated Wastewater Effluent | UK | APE Metabolites | up to 330 µg/l nih.gov |

| Sediment | US | Nonylphenol | < 0.1 - 13,700 µg/kg nih.gov |

| APE: Alkylphenol Ethoxylate. Data represents findings for common alkylphenols like nonylphenol, as specific data for 2-Isopentyl-5-methylphenol is not readily available. |

The primary route of entry for many alkylphenols into the environment is through anthropogenic activities. pjoes.com A major source is the industrial production and use of alkylphenol ethoxylates (APEs), a group of non-ionic surfactants used in a wide array of products including detergents, paints, pesticides, and plastics. microbiologyresearch.orgresearchgate.net These APEs are not fully degraded in wastewater treatment plants and break down into more persistent alkylphenols, such as nonylphenol and octylphenol. nih.govpanda.orgresearchgate.net Consequently, the discharge of treated sewage effluent is a primary input of these compounds into aquatic ecosystems. panda.org Industrial effluents from chemical, petroleum, and pharmaceutical industries also contribute to their release. pjoes.com

Biogenic sources of some simpler phenols, like phenol (B47542) and p-cresol, are known to occur during the decomposition of organic matter. pjoes.com Additionally, some chlorinated phenols can be synthesized by fungi and plants. pjoes.com While less documented, it is plausible that some alkylphenols could have natural origins through similar biological and geochemical processes. pjoes.com For example, low molecular weight alkylphenols are found in petroleum and shale oils, suggesting their formation through geological processes like methylation and alkylation. pjoes.com

Biodegradation and Biotransformation Processes in Natural Systems

The breakdown of alkylphenols in the environment is largely mediated by microorganisms. nih.gov The structure of the alkyl chain significantly influences the biodegradability of these compounds. nih.gov Bacteria, in particular, play a crucial role in the degradation of alkylphenols. For instance, many bacteria capable of degrading nonylphenol belong to the Sphingomonas genus and related groups. nih.gov

The microbial degradation of phenols can proceed through different pathways. In aerobic conditions, a common mechanism involves the hydroxylation of the aromatic ring to form a catechol, which is then further broken down by either ortho- or meta-cleavage pathways. nih.govfrontiersin.org For example, Pseudomonas fluorescens has been shown to degrade phenol via a meta-cleavage pathway. nih.gov Similarly, Pseudomonas sp. strain KL28 can assimilate 4-n-alkylphenols with side chains of up to five carbons. microbiologyresearch.org This strain utilizes a multicomponent phenol hydroxylase and a catechol 2,3-dioxygenase to break down these compounds. microbiologyresearch.org

Under anaerobic conditions, the degradation of alkylphenols is generally slower. nih.gov However, specialized bacteria are capable of breaking down these compounds. The process often involves different biochemical pathways than those observed under aerobic conditions.

In addition to microbial action, abiotic processes can contribute to the transformation of phenolic compounds in the environment. Photolysis, or the breakdown of compounds by sunlight, can be a significant degradation pathway for some aromatic compounds, especially in the upper layers of aquatic systems. mdpi.com The presence of colored dissolved organic matter can facilitate these photochemical reactions. mdpi.com

Despite these degradation pathways, many alkylphenols are considered persistent in the environment. service.gov.uk Their persistence is influenced by factors such as the structure of the alkyl chain, with branched chains often being more resistant to degradation than linear ones. nih.gov The environmental conditions also play a critical role; for example, alkylphenols tend to be more persistent in sediment, particularly under anaerobic conditions, where microbial activity is slower. panda.org This persistence can lead to the long-term presence of these compounds in the environment.

Uptake and Environmental Fate in Biological Systems (Excluding specific ecotoxicity)

Due to their lipophilic (fat-loving) nature, alkylphenols have a tendency to bioaccumulate in living organisms. panda.org This means that they can be taken up from the environment and stored in the fatty tissues of aquatic life. Alkylphenols have been detected in a variety of organisms, including fish, shrimp, lobster, mussels, and snails inhabiting polluted waters. panda.org For example, fish in the UK have been found to contain up to 0.8 µg/kg of nonylphenol in their muscle tissue. nih.gov Once taken up, the fate of these compounds within the organism can vary, with some potential for metabolic transformation and excretion, while some may persist and accumulate.

Bioaccumulation Potential in Environmental Organisms

The bioaccumulation potential of a chemical substance refers to its ability to be absorbed by an organism from the environmental medium, such as water, and accumulate in its tissues to a concentration higher than that in the surrounding environment. This process is a critical consideration in environmental risk assessment, as compounds that bioaccumulate can be transferred through the food web, potentially reaching harmful concentrations in higher trophic level organisms, including humans.

For organic compounds like this compound, the tendency to bioaccumulate is closely related to their hydrophobicity, or their propensity to partition from water into fatty tissues (lipids). A key metric used to predict this behavior is the octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow). A higher log Kow value indicates greater hydrophobicity and, consequently, a higher potential for bioaccumulation.

Data Unavailability for this compound

Qualitative Assessment Based on Chemical Structure

In the absence of specific data, a qualitative assessment can be made based on the chemical structure of this compound and by drawing comparisons with structurally related compounds, such as other alkylphenols.

This compound is an alkylphenol, characterized by a hydroxyl group (-OH) attached to a benzene (B151609) ring, with both an isopentyl and a methyl group as substituents. The presence of the isopentyl group, a five-carbon alkyl chain, significantly increases the molecule's lipophilicity compared to simpler phenols. Generally, for alkylphenols, the bioaccumulation potential increases with the length of the alkyl chain. nih.gov For instance, nonylphenol (a nine-carbon alkylphenol) is known to be persistent and bioaccumulative, with a measured log Kow of 4.48. wur.nl

Given that this compound has a five-carbon alkyl chain in addition to a methyl group, it is expected to be a hydrophobic compound. This hydrophobicity suggests that it will preferentially partition from water into organic phases like sediment, soil, and the fatty tissues of aquatic organisms. wur.nl Therefore, it can be inferred that this compound possesses a potential for bioaccumulation in environmental organisms. Chemicals with high log Kow values (often cited as greater than 3.5 or 4) are of greater concern for their potential to bioconcentrate in living organisms. While the precise log Kow for this compound is unknown, its structure suggests it could fall within this range.

The degradation of alkylphenol ethoxylates, a class of common surfactants, can lead to the formation of more persistent, toxic, and bioaccumulative metabolites, including various alkylphenols. researchgate.net These metabolites, due to their hydrophobic nature, can partition from water into sediment and accumulate in aquatic life. researchgate.net

Research Findings on Structurally Related Compounds

Studies on other alkylphenols provide context for the potential behavior of this compound. Research has shown that the receptor affinity and other biological activities of alkylphenols can increase with the increasing chain length of the alkyl groups. nih.gov Bioaccumulation of hydrophobic organic chemicals by aquatic organisms is a well-documented phenomenon. eosca.eu For example, studies on nonylphenol have indicated bioaccumulation factors in fish ranging from approximately 50 to 125. researchgate.net

Future Research Directions and Translational Perspectives for Substituted Phenols

Advanced Synthesis of Novel Phenolic Analogs with Tailored Properties

The synthesis of specific phenolic analogs is crucial for developing compounds with desired chemical and biological properties. For 2-Isopentyl-5-methylphenol, specific, optimized synthetic routes are not documented in peer-reviewed literature.

Green chemistry principles are increasingly important in chemical synthesis to reduce environmental impact. General strategies for the synthesis of substituted phenols often involve the alkylation of cresols or other phenolic precursors. A hypothetical green synthesis for this compound could involve the direct, regioselective alkylation of m-cresol with an isopentyl group donor using a recyclable, non-toxic catalyst and solvent. However, no such specific method has been reported.

Table 1: Potential Green Synthesis Strategies for Substituted Phenols

| Strategy | Description | Potential Application to this compound |

|---|---|---|

| Catalytic Alkylation | Use of solid acid catalysts (e.g., zeolites) to direct the alkylation of a phenol (B47542). | Could offer a regioselective route from m-cresol and an isopentyl source, minimizing waste. |

| Biocatalysis | Employment of enzymes to perform specific chemical transformations. | An engineered enzyme could potentially catalyze the specific isopentylation of m-cresol. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates and improve yields. | Could potentially reduce reaction times and energy consumption in a conventional synthesis. |

This table is based on general principles of green chemistry for substituted phenols and does not reflect published methods for this compound.

The precise control of isomerism is critical as different isomers can have vastly different properties. The synthesis of this compound would require careful control to ensure the isopentyl group is added at the correct position (ortho to the hydroxyl group and meta to the methyl group) on the m-cresol ring. There is no published data on methods to achieve this with high selectivity for this specific molecule.

Deeper Elucidation of Biological Mechanisms of Action

The biological effects of substituted phenols are diverse, ranging from antimicrobial to antioxidant activities. However, no biological studies have been published specifically on this compound.

To understand the biological activity of a compound, its molecular targets must be identified. For other alkylphenols, interactions with cell membranes, specific enzymes, or nuclear receptors have been reported. For this compound, such in vitro studies are absent from the scientific literature.

Structure-activity relationship (SAR) studies help in designing more potent and selective molecules. To conduct a SAR study for this compound, a library of related compounds with variations in the alkyl chain length, branching, and substitution pattern on the phenolic ring would need to be synthesized and tested. This foundational work has not been performed.

Table 2: Hypothetical Structure-Activity Relationship Considerations

| Structural Feature | Potential Impact on Bioactivity |

|---|---|

| Isopentyl Chain Length/Branching | Could influence lipophilicity, affecting membrane interactions and receptor binding. |

| Position of Substituents | The relative positions of the hydroxyl, methyl, and isopentyl groups would determine the molecule's shape and electronic distribution, impacting target binding. |

| Hydroxyl Group | Essential for antioxidant activity and potential hydrogen bonding with biological targets. |

This table presents general principles of SAR for phenolic compounds and is not based on specific data for this compound.

Exploration of Novel Analytical Methodologies

The development of reliable analytical methods is essential for the detection and quantification of a chemical compound. For this compound, no specific analytical methods have been published. Standard techniques for the analysis of alkylphenols, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), would likely be applicable, but specific parameters such as retention times and mass fragmentation patterns have not been documented.

Development of Miniaturized and High-Throughput Detection Platforms

The demand for rapid and efficient monitoring of substituted phenols has catalyzed the development of advanced analytical platforms. Miniaturization and high-throughput screening (HTS) are at the forefront of this evolution, offering significant advantages over traditional laboratory methods. bmglabtech.comchemcopilot.com

Microfluidic systems, often termed "lab-on-a-chip" devices, integrate multiple laboratory functions onto a single chip, enabling the analysis of minute sample volumes. researchgate.netresearchgate.net These platforms offer benefits such as reduced reagent consumption, faster analysis times, and portability for on-site measurements. For instance, a fully integrated lab-on-a-disc has been developed for the simultaneous determination of total phenolic content and antioxidant activity in beverage samples, demonstrating the potential for such systems to be adapted for specific alkylphenols. rsc.orgyoutube.com The core of these devices often involves liquid-liquid micro-extraction techniques, where hydrodynamic and chemical parameters like pH and reagent concentration are optimized to enhance extraction efficiency. researchgate.net

High-throughput screening (HTS) leverages robotics, automation, and data processing to test millions of chemical or biological samples in a short period. bmglabtech.comwikipedia.org In the context of substituted phenols, HTS can be used to rapidly screen compound libraries to identify molecules that modulate a specific biological pathway or to assess the activity of various compounds simultaneously. chemcopilot.comwikipedia.org The process typically involves the use of microtiter plates with high well densities (e.g., 384 or 1536 wells), automated liquid handling systems, and sensitive detectors that measure optical signals like fluorescence or absorbance. bmglabtech.comchemcopilot.comwikipedia.org

Table 1: Comparison of Detection Platform Technologies

| Feature | Miniaturized Platforms (Lab-on-a-Chip) | High-Throughput Screening (HTS) |

|---|---|---|

| Primary Goal | Rapid analysis, portability, low sample volume | Mass parallel testing of large compound libraries |

| Typical Sample Throughput | Single to dozens of samples per run | Thousands to millions of samples per day chemcopilot.com |

| Key Technologies | Microfluidics, micro-extraction researchgate.net | Robotics, automated liquid handling, sensitive detectors wikipedia.org |

| Sample Volume | Microliters to nanoliters | Microliters |

| Applications | On-site environmental monitoring, point-of-care diagnostics | Drug discovery, toxicology screening bmglabtech.com |

In Situ and Real-time Monitoring Techniques in Complex Matrices

Effective environmental monitoring and biological research require techniques that can provide immediate data on the concentration and activity of compounds like this compound directly within their natural environments. Biosensors are emerging as a powerful tool for this purpose, offering high sensitivity and selectivity for in situ and real-time analysis. nih.govnih.gov

Enzyme-based biosensors are particularly well-suited for the detection of phenolic compounds. nih.gov These devices typically utilize phenol oxidases, such as tyrosinase and laccase, immobilized on an electrode surface. nih.govmdpi.commdpi.com The underlying principle involves the enzyme-catalyzed oxidation of the phenolic analyte, which generates an electrochemical signal (e.g., a change in current or potential) that is proportional to the analyte's concentration. mdpi.com

The performance of these biosensors can be significantly enhanced by incorporating nanomaterials. Materials like graphene and conducting polymers can be used to modify the electrode, increasing its surface area and conductivity, which in turn improves the sensitivity and precision of the measurement. mdpi.com For example, a sensor modified with graphene, poly(3,4-ethylenedioxythiophene) (PEDOT), and tyrosinase has demonstrated extremely low detection limits for various catechols in river water. mdpi.com These advancements pave the way for developing robust sensors capable of detecting specific substituted phenols in complex matrices like soil, wastewater, and biological fluids without extensive sample pretreatment.

Table 2: Components of Phenol-Detecting Biosensors

| Component | Function | Examples |

|---|---|---|

| Biological Recognition Element | Specifically interacts with or catalyzes a reaction of the target analyte. | Tyrosinase, Laccase mdpi.com |

| Transducer | Converts the biological recognition event into a measurable signal. | Electrochemical electrode, Optical fiber |

| Signal Amplifier | Enhances the signal to improve sensitivity. | Graphene, Gold nanoparticles, Conducting polymers nih.govmdpi.com |

Refinement of Theoretical Modeling for Predictive Science

Computational methods are becoming indispensable for predicting the behavior, activity, and fate of chemical compounds, reducing the need for extensive and costly experimental work. For substituted phenols, advanced modeling can provide deep insights into their interactions with biological and environmental systems.

Advanced Computational Simulations for Complex Biological Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. mdpi.comsdu.dk This technique allows researchers to model the interactions between a compound like this compound and complex biological structures, such as cell membranes or proteins, at an atomic level. mdpi.com By simulating these interactions, it is possible to understand how the compound might be transported, where it might accumulate, and the structural changes it could induce in biological molecules. researchgate.net

For example, MD simulations have been used to investigate the adsorption of nonylphenol on graphene oxide and the interaction of various polyphenols with lipid bilayers. mdpi.comresearchgate.net These studies provide a mechanistic understanding of the forces driving these interactions, which are often governed by factors like hydrophobicity and the formation of hydrogen bonds. researchgate.net Enhanced sampling techniques can be employed in these simulations to explore the conformational changes of molecules and overcome energy barriers, providing a more complete picture of the biological processes involved. nih.gov Such simulations are crucial for predicting the bioavailability and potential toxicity of substituted phenols.

Integration of 'Omics' Data with QSAR for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For substituted phenols, QSAR models have shown that properties like hydrophobicity (related to the alkyl chain) and electronic characteristics (influenced by substituents on the phenol ring) are key determinants of their toxicological effects. wsu.edu These models can predict the activity of new or untested compounds, guiding the design of safer chemicals. nih.gov

The predictive power of QSAR can be dramatically enhanced by integrating it with 'omics' data (genomics, transcriptomics, proteomics, metabolomics). nih.govnih.gov This integrative approach, sometimes part of a systems biology framework, allows researchers to connect the presence of a chemical to changes in gene expression, protein levels, and metabolic pathways. For example, by applying a substituted phenol to a cell culture and then analyzing the transcriptomic and proteomic data, one could identify the specific cellular pathways that are disrupted. This information provides mechanistic insights that go beyond simple correlations, explaining how the compound exerts its effect. Methods like COSMOS (Causal Oriented Search of Multi-Omics Space) use prior knowledge of signaling and metabolic networks to generate testable mechanistic hypotheses from multi-omics datasets. eur.nl

Environmental Remediation and Sustainable Chemistry Applications

Addressing the environmental contamination caused by persistent organic pollutants, including some alkylphenols, is a critical challenge. wikipedia.org Bioremediation offers a sustainable and cost-effective solution by harnessing the power of microorganisms to degrade these pollutants.

Development of Bioremediation Strategies for Phenolic Pollutants

Bioremediation involves the use of living organisms, primarily bacteria and fungi, to break down hazardous substances into less toxic or non-toxic ones. nih.gov Numerous microorganisms have been identified that can degrade alkylphenols. researchgate.net Bacteria from genera such as Pseudomonas and Rhodococcus are known to metabolize alkylphenols by initiating an attack on the aromatic ring. frontiersin.orgmicrobiologyresearch.org

The degradation pathway often begins with the hydroxylation of the phenol ring to form an alkylcatechol. frontiersin.orgmicrobiologyresearch.org This intermediate then undergoes ring cleavage, typically via a meta-cleavage pathway, which breaks down the aromatic structure. frontiersin.org The resulting products can then be funneled into the central metabolic pathways of the microorganism, such as the TCA cycle. microbiologyresearch.org The structure of the alkyl side chain can influence the rate and pathway of degradation; for example, highly branched chains may confer more resistance to biodegradation compared to linear chains. researchgate.net

Future strategies in bioremediation focus on optimizing conditions to stimulate the activity of these native microbial populations (in situ bioremediation) or developing specialized microbial consortia for use in bioreactors (ex situ bioremediation). nih.gov Understanding the specific genes and enzymes involved in these degradation pathways is essential for developing more efficient and targeted bioremediation technologies for pollutants like this compound.

Table 3: Key Enzymes and Bacterial Genera in Alkylphenol Bioremediation

| Bacterial Genus | Key Enzyme Type | Degradation Pathway Step |

|---|---|---|

| Pseudomonas | Phenol Hydroxylase | Initial hydroxylation of the aromatic ring microbiologyresearch.org |

| Rhodococcus | Alkylphenol Hydroxylase | Transformation to alkylcatechol frontiersin.org |

| Pseudomonas | Catechol 2,3-dioxygenase | Meta-cleavage of the catechol ring microbiologyresearch.org |

Compound Reference Table

| Compound Name |

|---|

| 2,Isopentyl-5-methylphenol |

| This compound |

| 4-ethylcatechol |

| 4-ethylphenol |

| Alkylcatechol |

| Catechol |

| Graphene |

| Hydroquinone |

| Nonylphenol |

| Octylphenol |

| Phenol |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) |

Design of Environmentally Benign Phenol Derivatives with Reduced Environmental Impact

The design of substituted phenols with a reduced environmental footprint is a critical objective within green chemistry. acs.orgyale.edu This endeavor focuses on modifying molecular structures to enhance biodegradability and minimize persistence and toxicity, without compromising the compound's intended function. wordpress.comepa.gov For a compound such as this compound, this involves a detailed analysis of its structural components—the phenol ring, the isopentyl group, and the methyl group—and their respective contributions to its environmental fate.

Alkylphenols, the class of compounds to which this compound belongs, are known for their potential environmental persistence. nih.gov The structure of the alkyl chain, in particular, plays a significant role in the rate and pathway of biodegradation. researchgate.net Highly branched alkyl groups can hinder microbial degradation, leading to greater persistence in soil and water systems compared to linear alkyl chains. researchgate.netservice.gov.uk The isopentyl group in this compound, with its branched structure, is a key target for redesign.

Strategies for creating more environmentally benign derivatives of this compound are guided by the principles of green chemistry, specifically the principle of "Design for Degradation." acs.orgyale.edu This involves introducing chemical features that are more susceptible to microbial or abiotic degradation processes.

Key Molecular Design Strategies:

Linearization of the Alkyl Chain: Replacing the branched isopentyl group with a linear pentyl chain could significantly enhance biodegradability. Linear alkanes are more readily metabolized by microorganisms through pathways like beta-oxidation.

Introduction of Functional Groups: Incorporating ester or amide linkages into the alkyl side chain can create specific points for enzymatic cleavage via hydrolysis, a common initial step in biodegradation. This breaks the larger molecule into smaller, more easily degradable fragments.

Hydroxylation: Adding hydroxyl (-OH) groups to the alkyl side chain increases the molecule's polarity and water solubility, which can facilitate microbial uptake and enzymatic attack.

Use of Renewable Feedstocks: The phenolic backbone itself can be derived from renewable sources like lignin, a complex polymer found in wood, reducing the reliance on petroleum-based feedstocks. semanticscholar.orgmdpi.com

The following table outlines a comparative analysis of this compound and hypothetical, redesigned derivatives based on these green chemistry principles. The predicted properties illustrate the potential for reducing environmental impact through targeted molecular modification.

| Compound Name | Structure | Key Modification | Predicted Environmental Impact |

| This compound | Phenol ring with a branched C5 alkyl group and a methyl group | (Baseline) | Moderate to high persistence due to branched alkyl chain. |

| 2-(n-pentyl)-5-methylphenol | Phenol ring with a linear C5 alkyl group and a methyl group | Linearization of the alkyl chain | Enhanced biodegradability; reduced persistence. |

| 2-(3-hydroxy-3-methylbutyl)-5-methylphenol | Hydroxyl group added to the isopentyl chain | Introduction of a polar functional group | Increased water solubility, potentially faster microbial degradation. |

| 2-(4-oxopentyl)-5-methylphenol | Ester linkage incorporated into the side chain | Introduction of a biodegradable linkage | Susceptible to hydrolysis, leading to faster breakdown into smaller, less persistent molecules. |

Understanding the quantitative structure-activity relationships (QSAR) is essential in this design process. nih.govsemanticscholar.org QSAR models can help predict the environmental properties, such as bioaccumulation potential and toxicity, of novel derivatives before they are synthesized. nih.gov By correlating molecular descriptors (e.g., LogP, molecular weight, presence of specific functional groups) with environmental endpoints, researchers can prioritize the synthesis of candidates with the most favorable predicted profiles. nih.govsemanticscholar.org

Ultimately, the goal is to create effective substituted phenols that perform their primary function and then break down into innocuous substances, thereby preventing their accumulation in the environment. yale.eduepa.gov This proactive design approach is fundamental to sustainable chemistry and the development of next-generation chemicals with minimal ecological impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.